An In-depth Technical Guide to 3',5'-Dimethoxyacetophenone
An In-depth Technical Guide to 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethoxyacetophenone, also known as 1-(3,5-dimethoxyphenyl)ethanone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an acetyl group, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications.
Chemical and Physical Properties
3',5'-Dimethoxyacetophenone is a white to off-white crystalline solid at room temperature with a faint, aromatic odor.[1] It is largely insoluble in water but shows moderate solubility in common organic solvents such as ethanol, methanol, and acetone.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 39151-19-4 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| InChI Key | YJKHOUIVWKQRSL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC(=C1)OC)OC |
| EC Number | 254-322-3 |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 33-34 °C |
| Boiling Point | 290-291 °C |
| Flash Point | 113 °C (closed cup) |
| Refractive Index | n20/D 1.543 |
| Appearance | White to light yellow crystalline powder |
| Solubility | Insoluble in water |
Synthesis
The primary method for synthesizing 3',5'-Dimethoxyacetophenone is through the Friedel-Crafts acylation of 3,5-dimethoxybenzene.[1] This reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation. Optimization of reaction conditions may be necessary.
Materials:
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3,5-Dimethoxybenzene
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Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (B109758) (DCM) or another suitable anhydrous solvent
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Concentrated hydrochloric acid (HCl)
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Ice
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5% Sodium hydroxide (B78521) (NaOH) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
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Three-neck round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with calcium chloride)
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Constant pressure dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel with continuous stirring.
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Addition of Substrate: After the addition of acetyl chloride, add a solution of 3,5-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.
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Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
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Washing: Wash the combined organic layer sequentially with water, 5% sodium hydroxide solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 3',5'-Dimethoxyacetophenone can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Workflow for the synthesis of 3',5'-Dimethoxyacetophenone.
Applications
3',5'-Dimethoxyacetophenone is primarily utilized as a chemical intermediate in the synthesis of a variety of more complex organic molecules.
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Pharmaceutical and Agrochemical Synthesis: It serves as a building block for producing pharmaceuticals and agrochemicals.[2] Its structure is a precursor for the synthesis of flavonoids and fatty acids which may have medicinal value.[2]
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Corrosion Inhibitor: It has been identified as a corrosion inhibitor for metals.[2]
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Analytical Reagent and Catalyst: The compound is also used as an analytical reagent and a catalyst in certain chemical reactions.[2]
Use as a chemical intermediate.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of 3',5'-Dimethoxyacetophenone. While it is used as a precursor to synthesize potentially bioactive molecules like flavonoids, its intrinsic biological effects have not been extensively characterized.[2]
It is important to distinguish 3',5'-Dimethoxyacetophenone from the structurally similar compound 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone) . Acetosyringone has been studied for its various biological activities, including its role in plant-microbe interactions and potential anti-inflammatory properties. However, these activities should not be directly attributed to 3',5'-Dimethoxyacetophenone without specific experimental evidence.
Further research is required to elucidate any potential pharmacological effects and mechanisms of action of 3',5'-Dimethoxyacetophenone.
Safety and Handling
3',5'-Dimethoxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
